molecular formula C11H9FN6O B12760175 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- CAS No. 141300-24-5

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)-

Cat. No.: B12760175
CAS No.: 141300-24-5
M. Wt: 260.23 g/mol
InChI Key: IKZSSKIZGGHSLW-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- can be achieved through various methods. One common approach involves the three-component microwave-assisted synthesis. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation . Another method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasonic-assisted reactions are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its anticancer activity. The presence of the 3-fluorophenyl group is particularly important for its biological activity .

Properties

CAS No.

141300-24-5

Molecular Formula

C11H9FN6O

Molecular Weight

260.23 g/mol

IUPAC Name

5-amino-6-(3-fluoroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H9FN6O/c12-6-2-1-3-7(4-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17)

InChI Key

IKZSSKIZGGHSLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC3=C(C=NN3)C(=O)N2N

Origin of Product

United States

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